![molecular formula C11H13NO4 B12608774 2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane CAS No. 878392-74-6](/img/structure/B12608774.png)
2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane is an organic compound characterized by the presence of a dioxolane ring and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane typically involves the reaction of 4-nitroacetophenone with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hemiacetal, which subsequently cyclizes to form the dioxolane ring. The reaction conditions often include the use of a strong acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted dioxolane derivatives.
Scientific Research Applications
2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dioxolane ring can interact with biological macromolecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxane: Similar structure but with a dioxane ring instead of a dioxolane ring.
2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxepane: Similar structure but with a dioxepane ring instead of a dioxolane ring.
2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxane-4,5-dione: Similar structure but with a dioxane-4,5-dione ring instead of a dioxolane ring.
Uniqueness
2-[1-(4-Nitrophenyl)ethyl]-1,3-dioxolane is unique due to its specific ring structure and the presence of the nitrophenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
878392-74-6 |
|---|---|
Molecular Formula |
C11H13NO4 |
Molecular Weight |
223.22 g/mol |
IUPAC Name |
2-[1-(4-nitrophenyl)ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H13NO4/c1-8(11-15-6-7-16-11)9-2-4-10(5-3-9)12(13)14/h2-5,8,11H,6-7H2,1H3 |
InChI Key |
POYGAUBQYMRFSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1OCCO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


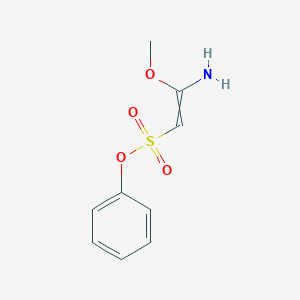

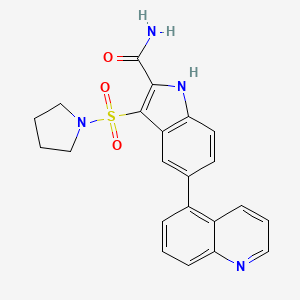
methanone](/img/structure/B12608714.png)
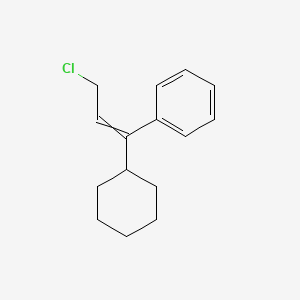
![5-chloro-3-(phenylsulfonyl)-2-[4-(4-pyridinyl)-2-thiazolyl]-1H-Indole](/img/structure/B12608719.png)
![2-[3-(1,2-Oxazol-5-yl)prop-2-yn-1-yl]-1-azabicyclo[2.2.1]heptane](/img/structure/B12608723.png)
![N-[2-(1-Oxopropan-2-yl)phenyl]acetamide](/img/structure/B12608726.png)
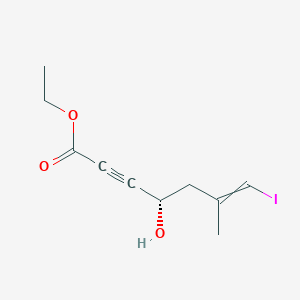
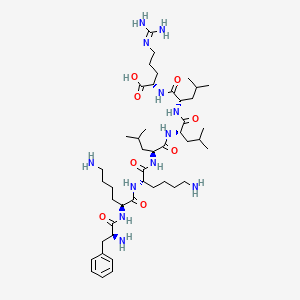
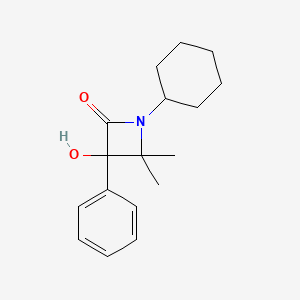
![2-Propanol, 1-[(2-chlorophenyl)amino]-3-(2-naphthalenyloxy)-](/img/structure/B12608738.png)
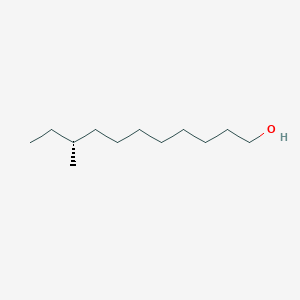
![5-Benzyl-2,3,3a,4,5,9b-hexahydro-1h-cyclopenta[c]quinoline](/img/structure/B12608786.png)
